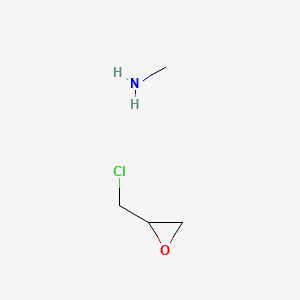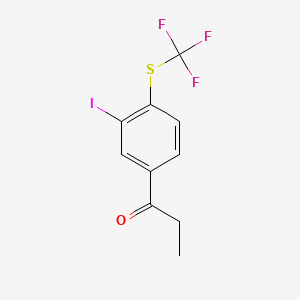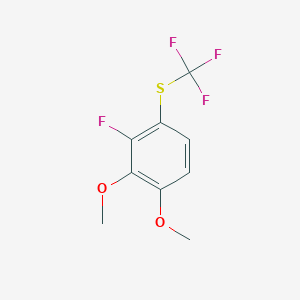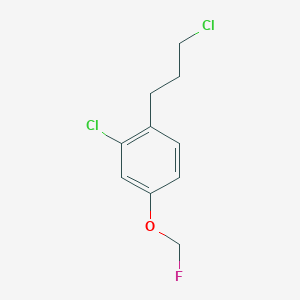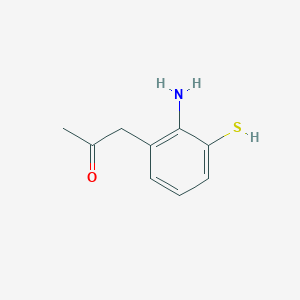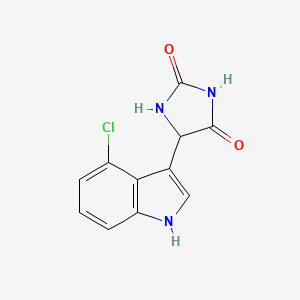
5-(4-Chloro-1H-indol-3-yl)imidazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Chloro-1H-indol-3-yl)imidazolidine-2,4-dione is a heterocyclic compound that features both an indole and an imidazolidine-2,4-dione moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chloro-1H-indol-3-yl)imidazolidine-2,4-dione typically involves the reaction of 4-chloroindole with imidazolidine-2,4-dione under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the imidazolidine-2,4-dione, followed by nucleophilic substitution with 4-chloroindole .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
5-(4-Chloro-1H-indol-3-yl)imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the indole or imidazolidine moieties.
Substitution: Halogen substitution reactions can occur at the chloro position of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted indole derivatives .
Wissenschaftliche Forschungsanwendungen
5-(4-Chloro-1H-indol-3-yl)imidazolidine-2,4-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: It can be used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 5-(4-Chloro-1H-indol-3-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways involved depend on the specific biological context and the targets being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(4-Methoxy-1H-indol-3-yl)imidazolidine-2,4-dione
- 5-(4-Ethoxy-1H-indol-3-yl)imidazolidine-2,4-dione
- 5-(4-Bromo-1H-indol-3-yl)imidazolidine-2,4-dione
Uniqueness
5-(4-Chloro-1H-indol-3-yl)imidazolidine-2,4-dione is unique due to the presence of the chloro substituent on the indole ring, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for studying the effects of halogen substitution on the properties of indole derivatives .
Eigenschaften
Molekularformel |
C11H8ClN3O2 |
|---|---|
Molekulargewicht |
249.65 g/mol |
IUPAC-Name |
5-(4-chloro-1H-indol-3-yl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C11H8ClN3O2/c12-6-2-1-3-7-8(6)5(4-13-7)9-10(16)15-11(17)14-9/h1-4,9,13H,(H2,14,15,16,17) |
InChI-Schlüssel |
UBJHTRKMKZTJHF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)Cl)C(=CN2)C3C(=O)NC(=O)N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


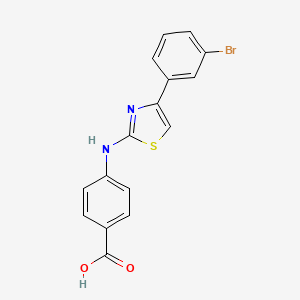
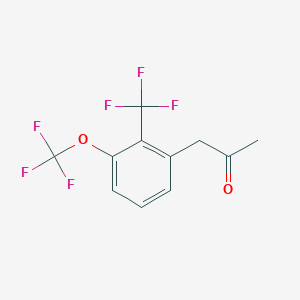
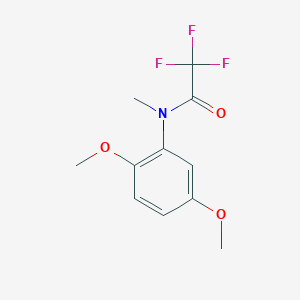
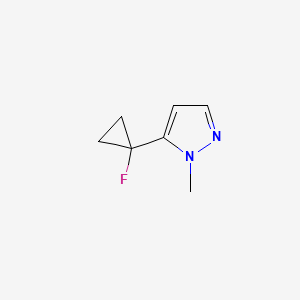
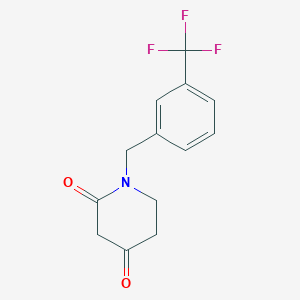
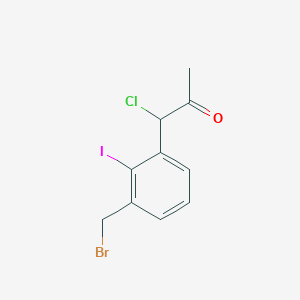
![1,1-Dideutero-1-[4-(1,1-difluoroethyl)-pyrimidin-5-yl]-methylamine](/img/structure/B14057499.png)
